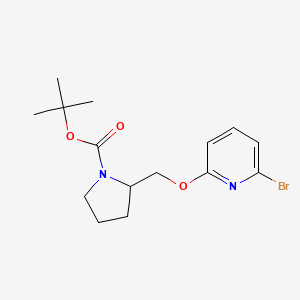

![molecular formula C16H13Cl2NS2 B2971753 7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-76-0](/img/structure/B2971753.png)

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

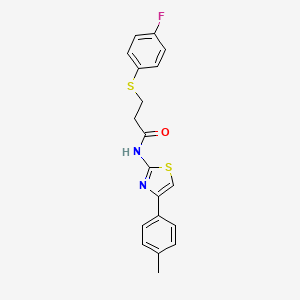

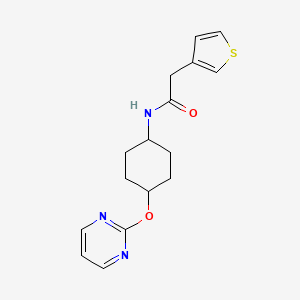

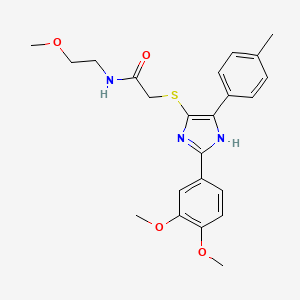

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (C7CBS2DHBzT) is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of various pharmaceuticals, including antifungal, anti-inflammatory, and anti-cancer drugs. C7CBS2DHBzT has also been used in the synthesis of various biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). In addition, C7CBS2DHBzT has been used in the preparation of a variety of other compounds, such as selective serotonin reuptake inhibitors (SSRIs) and other anti-depressants.

Aplicaciones Científicas De Investigación

Pharmacological Profile

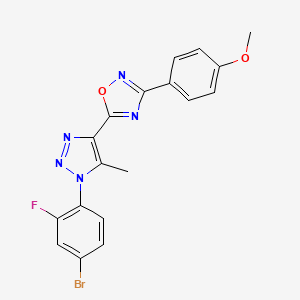

Benzothiazepines , including compounds similar to "7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine," are recognized for their broad spectrum of bioactivities, which has made them a focal point in pharmaceutical research. These compounds exhibit various biological activities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. Their diverse bioactivities underscore their potential as lead compounds in drug discovery, encouraging the development of novel benzothiazepine derivatives with improved efficacy and safety profiles (Dighe et al., 2015).

Synthetic Approaches

The synthesis of benzothiazepines, including variants of "7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine," has been a subject of considerable interest due to their therapeutic potential. Innovative synthetic methods have been developed to prepare these compounds, involving thiosulfonylation of alkenes with sulfur dioxide under non-metallic conditions, showcasing a radical process that proceeds smoothly at room temperature without catalysts or additives. This strategy represents an efficient route for generating seven-membered heterocyclic compounds containing a sulfonyl group, highlighting the versatility and adaptability of these synthetic approaches in creating benzothiazepine derivatives (He et al., 2018).

Novel Derivatives and Applications

Explorations into the benzothiazepine scaffold have led to the discovery of novel derivatives with potential applications in treating various health conditions. For example, tetralone-based benzothiazepine derivatives have been synthesized and shown to exhibit potent inhibitory effects on human carbonic anhydrase isoenzymes I and II, as well as antibacterial activities. These findings suggest that such derivatives could serve as leads for the development of new therapeutic agents targeting specific diseases (Ceylan et al., 2017).

Propiedades

IUPAC Name |

7-chloro-4-[(3-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NS2/c17-12-3-1-2-11(8-12)10-21-16-6-7-20-15-5-4-13(18)9-14(15)19-16/h1-5,8-9H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFTUDGAIHFEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2971680.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)

![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)